molecular formula C20H28N2O3 B6694842 methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate

methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate

Cat. No.: B6694842
M. Wt: 344.4 g/mol
InChI Key: SBGJLESPDPFDRI-UHFFFAOYSA-N
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Description

Methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This specific compound features a benzodiazepine core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate typically involves multi-step organic reactions The process begins with the formation of the benzodiazepine core, which can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput mechanochemistry for parallel synthesis, which allows for the simultaneous processing of multiple samples . Additionally, the use of catalysts and controlled reaction conditions would be essential to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets to understand its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a drug candidate for treating anxiety, insomnia, or other conditions.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors, leading to increased inhibitory effects and resulting in anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and alprazolam. These compounds share the benzodiazepine core structure but differ in their functional groups and side chains.

Uniqueness

Methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other benzodiazepines. This uniqueness could translate to differences in potency, selectivity, and therapeutic applications.

Properties

IUPAC Name

methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-14-12-13-21(2)17-6-4-5-7-18(17)22(14)19(23)15-8-10-16(11-9-15)20(24)25-3/h4-7,14-16H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJLESPDPFDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2N1C(=O)C3CCC(CC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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